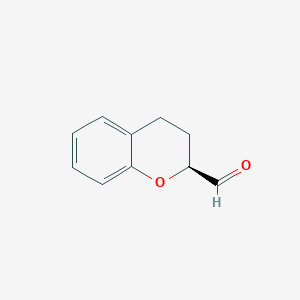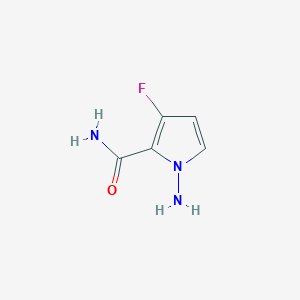
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a fluorine atom, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyrrole and suitable amine precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium acetate or triethylamine. The reactions are typically carried out under reflux conditions to ensure complete conversion.
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the pyrrole ring. This is achieved through acid-mediated cyclization or base-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-chloro-1H-pyrrole-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-Amino-3-bromo-1H-pyrrole-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
1-Amino-3-iodo-1H-pyrrole-2-carboxamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-Amino-3-fluoro-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C5H6FN3O |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
1-amino-3-fluoropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10) |
Clé InChI |
NQLYPRJHMOWUJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1F)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

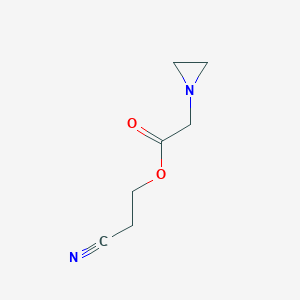
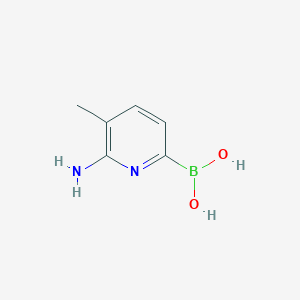
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
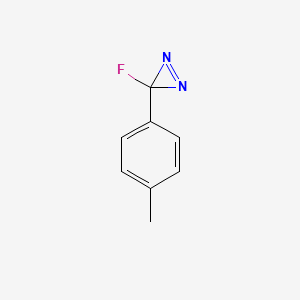
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
